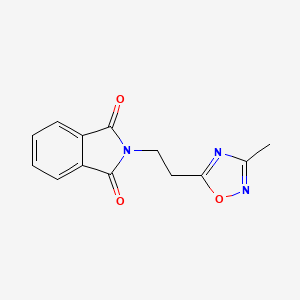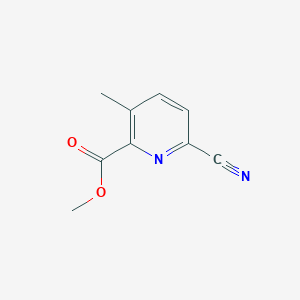![molecular formula C19H15ClFNO2S2 B2729999 (5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 255865-23-7](/img/structure/B2729999.png)
(5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C19H15ClFNO2S2 and its molecular weight is 407.9. The purity is usually 95%.
BenchChem offers high-quality (5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research has shown that certain thiazolidinones exhibit potent antibacterial and antifungal activities. For instance, compounds synthesized from thiazolidinone derivatives have been effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. This suggests their potential as lead compounds in the development of new antimicrobial agents. Specific derivatives demonstrated remarkable inhibition against penicillin-resistant staphylococci, highlighting their relevance in addressing antibiotic resistance (Vicini et al., 2006; Adki, Rana, & Palthya, 2022).
Anticancer Activity
Several thiazolidinone derivatives have been identified as potential anticancer agents. These compounds have shown promising results in inhibiting the growth of various cancer cell lines. The research indicates that modifications to the thiazolidinone structure can enhance its antiproliferative effects, offering insights into the design of new cancer therapies. Notably, specific derivatives have been found to exhibit selectivity towards certain cancer cells, suggesting their potential in targeted cancer treatment (Al-Sanea et al., 2015).
Anticonvulsant and CNS Activity
Thiazolidinone compounds have also been explored for their central nervous system (CNS) activities, including anticonvulsant effects. Studies have demonstrated that some thiazolidinone derivatives can bind to benzodiazepine receptors, inducing sedative-hypnotic and anticonvulsant activities without impairing learning and memory. This highlights their potential as novel treatments for CNS disorders, such as epilepsy (Faizi et al., 2017).
Antioxidant and Anti-inflammatory Properties
Research into thiazolidinone derivatives has uncovered their antioxidant and anti-inflammatory properties. Certain compounds with specific substitutions on the phenyl ring have demonstrated excellent free radical scavenging effects, as well as cytotoxic and antimicrobial activities. These findings indicate the potential of thiazolidinone derivatives in developing treatments for diseases where oxidative stress and inflammation play a critical role (Paulrasu et al., 2014).
Corrosion Inhibition
Beyond biomedical applications, thiazolidinone derivatives have been investigated for their utility in corrosion inhibition, particularly for protecting metals in acidic environments. Studies have shown that these compounds can effectively inhibit the corrosion of mild steel in hydrochloric acid solution, suggesting their application in industrial settings to extend the lifespan of metal structures (Yadav et al., 2015).
Propriétés
IUPAC Name |
(5E)-5-[[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO2S2/c1-2-22-18(23)17(26-19(22)25)10-13-5-8-16(15(20)9-13)24-11-12-3-6-14(21)7-4-12/h3-10H,2,11H2,1H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIXCZXCJNTLHJ-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)Cl)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)Cl)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[2-(Methylamino)-2-oxoethyl]phenyl]prop-2-enamide](/img/structure/B2729918.png)


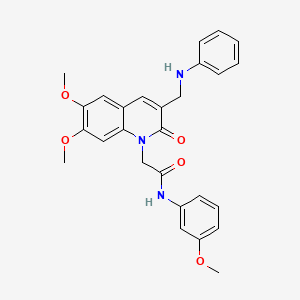
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide](/img/structure/B2729925.png)

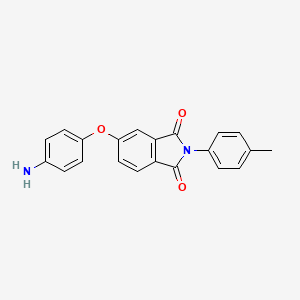
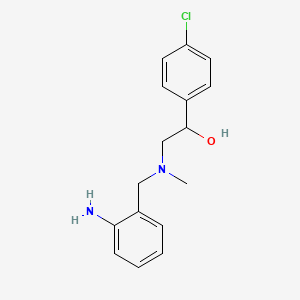
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2729932.png)
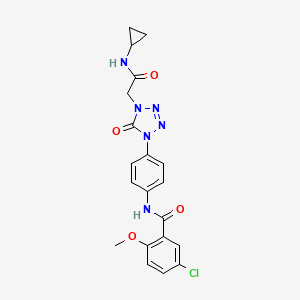
![4-bromo-1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2729935.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2729936.png)
